Isopropyl nonanoate
Description
Properties
IUPAC Name |
propan-2-yl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-12(13)14-11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFZGWDMFKTMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067370 | |
| Record name | Nonanoic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
231.00 to 232.00 °C. @ 760.00 mm Hg | |
| Record name | Isopropyl nonanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28267-32-5 | |
| Record name | Isopropyl nonanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28267-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoic acid, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028267325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanoic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl nonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANOIC ACID, 1-METHYLETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW24H5S6GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropyl nonanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Classical Esterification Method
The most common and traditional method for preparing isopropyl nonanoate is the acid-catalyzed esterification reaction between nonanoic acid and isopropyl alcohol.
$$
\text{Nonanoic acid} + \text{Isopropyl alcohol} \xrightarrow[\text{heat}]{\text{mineral acid catalyst}} \text{this compound} + \text{Water}
$$
- Catalysts: Typically, strong mineral acids such as sulfuric acid or p-toluenesulfonic acid are employed to catalyze the reaction.
- Conditions: The reaction is performed under reflux to drive the equilibrium towards ester formation by continuous removal of water.
- Reaction Time: Varies from several hours to optimize conversion.
- Purification: After reaction completion, the mixture is cooled, and the ester is separated by distillation or extraction, followed by drying and purification steps.
This method is well-documented in organic chemistry literature and forms the industrial basis for ester production due to its simplicity and scalability.
Esterification Using Alkyl Halides and Carboxylate Ions
A more recent and innovative preparation method involves the reaction of the carboxylate ion of nonanoic acid with isopropyl iodide (an alkyl halide) under mild conditions, often in the presence of a fluoride ion source such as tetrabutylammonium fluoride (Bu4NF).
- Mechanism: The carboxylic acid is first deprotonated to form the carboxylate ion, which then undergoes nucleophilic substitution with isopropyl iodide to yield this compound.
- Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
- Reaction Conditions: Room temperature or mild heating, with reaction times ranging from 10 to 60 minutes.
- Yields: Moderate to good yields reported, typically around 50-70% for this compound.
- Advantages: This method avoids the need for strong acids and high temperatures, offering a cleaner reaction with fewer side products.
Representative Data from Literature:
| Entry | Carboxylic Acid | Alkyl Halide | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nonanoic acid | Isopropyl iodide | DMF | 60 min, room temp | 52 |
| 2 | Nonanoic acid | Isopropyl iodide | THF | 60 min, room temp | 22* |
*Lower yield in THF attributed to solubility issues of nonanoic acid.
This method also allows for the synthesis of a variety of esters by changing the alkyl halide, demonstrating versatility beyond this compound synthesis.
Electrochemical Esterification
Electrochemical methods have been explored for ester synthesis, where carboxylate ions are generated electrochemically and subsequently reacted with alkyl halides.
- Setup: An H-type divided electrochemical cell with platinum electrodes.
- Procedure: Electrolysis of carboxylic acid generates carboxylate ions, which then react with isopropyl iodide.
- Yields: Moderate yields (~50%) for this compound.
- Advantages: Mild conditions, no need for external acid catalysts, and potential for greener synthesis.
This method remains more experimental but shows promise for selective ester synthesis.
Comparative Summary of Preparation Methods
| Preparation Method | Reaction Type | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | Condensation (Fischer) | Mineral acid, reflux | Hours | High (>80) | Simple, scalable, well-known | Requires acid catalyst, heat |
| Alkyl Halide with Carboxylate | Nucleophilic substitution | Bu4NF, DMF or THF, RT | 10-60 min | Moderate (22-52) | Mild conditions, no acid needed | Solubility issues, moderate yield |
| Electrochemical Esterification | Electrochemical generation of carboxylate | Electrolysis, Pt electrodes, RT | ~1-2 hours | Moderate (~50) | Green chemistry potential | Experimental, requires setup |
Detailed Research Findings and Notes
- The classical acid-catalyzed esterification is reversible; removal of water is critical to drive the reaction to completion.
- Alkyl halide methods rely on the formation of a reactive carboxylate intermediate and benefit from the use of fluoride ions as bases.
- Solvent choice significantly affects yield; DMF generally provides better solubility and higher yields than THF.
- Electrochemical methods generate carboxylate ions in situ, avoiding strong acids but require specialized equipment.
- Purification typically involves aqueous work-up, extraction with organic solvents (e.g., diethyl ether), drying over anhydrous salts, and chromatographic or distillation purification.
- Spectroscopic characterization (NMR, IR) confirms ester formation, with characteristic shifts for ester protons and carbonyl groups.
Chemical Reactions Analysis
Acid-Catalyzed Esterification
Nonanoic acid reacts with isopropyl alcohol under acidic conditions (e.g., H₂SO₄) to form isopropyl nonanoate and water :
Key Conditions :
Heterogeneous Catalysis (Amberlyst 15)
While optimized for methyl nonanoate synthesis, cation-exchange resins like Amberlyst 15 can facilitate esterification of nonanoic acid with alcohols. For isopropyl alcohol, similar conditions (60–95°C, excess alcohol) are expected to yield this compound .
Decomposition Reactions
This compound undergoes hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis
Reverses esterification, regenerating nonanoic acid and isopropyl alcohol :
Alkaline Hydrolysis (Saponification)
Produces sodium nonanoate and isopropyl alcohol :
Catalytic and Kinetic Insights
-
Bu₄NF Mechanism : Acts as both a base (deprotonating carboxylic acid) and a phase-transfer catalyst, enhancing carboxylate reactivity .
-
Activation Energy : For analogous esterifications (e.g., methyl nonanoate), activation energy is ~47.6 kJ/mol .
-
Reaction Optimization : Excess alcohol and elevated temperatures (e.g., 333 K) improve conversion rates in esterification .
Industrial and Experimental Relevance
Scientific Research Applications
Cosmetic Applications
Isopropyl nonanoate is primarily utilized in cosmetic formulations due to its emollient properties. It acts as a skin conditioning agent, enhancing the texture and feel of products.
Safety Assessments
According to the Cosmetic Ingredient Review (CIR), this compound has been evaluated for skin irritation and sensitization. Studies indicate that it is generally well-tolerated when used in concentrations typical for cosmetic products (up to 10%) without significant adverse effects .
Formulation Examples
- Moisturizers: Enhances skin hydration and smoothness.
- Sunscreens: Improves spreadability and absorption of active ingredients.
- Hair Care Products: Adds shine and reduces frizz.
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a solvent and penetration enhancer in topical formulations. Its ability to improve the permeability of active ingredients through the skin makes it valuable in transdermal drug delivery systems.
Case Study: Transdermal Drug Delivery
A study demonstrated that formulations containing this compound significantly enhanced the permeation of estradiol through human skin models compared to control formulations without it. The permeability coefficient increased with higher concentrations of this compound, suggesting its efficacy as a penetration enhancer .
| Study | Active Ingredient | Formulation Type | Permeability Coefficient |
|---|---|---|---|
| Estradiol | Topical Cream | Increased with concentration | |
| Ketoprofen | Gel | Enhanced flux through skin |
Food Industry Applications
This compound is also explored for use as a flavoring agent due to its pleasant aroma profile. It can be used in food products where flavor enhancement is desired.
Regulatory Status
While specific regulatory approvals vary by region, it is essential that any food-grade application complies with local food safety regulations.
Industrial Applications
In addition to cosmetic and pharmaceutical uses, this compound finds applications in industrial settings as a solvent in coatings and adhesives due to its favorable evaporation rate and low toxicity profile.
Mechanism of Action
The primary mechanism of action of isopropyl nonanoate in cosmetic and pharmaceutical applications is its ability to act as an emollient. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The ester can penetrate the skin’s outer layer, enhancing the delivery of other active ingredients in formulations .
Comparison with Similar Compounds
Methyl Nonanoate
- Formula : C10H20O2; MW : 172.26 g/mol.
- Key Properties: Acts as a substrate in yeast-mediated transesterification reactions, enhancing ethyl nonanoate production in wines without toxicity at concentrations up to 1 mM . Used as an internal standard in GC/MS analysis due to its stability, though medium-chain esters (e.g., methyl nonanoate) require stabilization with isopropyl myristate overlays to prevent evaporation .
- Comparison: Lower molecular weight and volatility compared to isopropyl nonanoate. Preferential metabolism by yeast for ethyl ester synthesis, unlike isopropyl esters, which may have slower hydrolysis rates .
Ethyl Nonanoate
- Formula : C11H22O2; MW : 186.29 g/mol.
- Key Properties: Critical flavor compound in wines and ciders, imparting grape and rose notes. Production varies significantly with yeast strains (e.g., WFC-SC-071 yields 11× higher aroma compounds) . Detected in fermented beverages but absent in unfermented juices, indicating microbial biosynthesis .
- Comparison: Smaller alcohol moiety (ethyl vs. isopropyl) increases volatility and flavor impact. Broader application in food industries compared to this compound, which may have niche uses in cosmetics or coatings .
Vanillyl Nonanoate
- Formula : C16H22O4; MW : 278.34 g/mol.
- Key Properties: Phenolic ester synthesized enzymatically (67–70% yield) for capsaicin production. Enzymatic routes avoid toxicity from chemical catalysts like diisopropyl azodicarboxylate .
- Comparison: Complex structure (vanillyl group) enables spicy flavor profiles, unlike non-functionalized this compound. Requires specialized synthesis methods, whereas this compound is produced via straightforward esterification .
Isopropyl Myristate
- Formula : C17H34O2; MW : 270.45 g/mol.
- Key Properties: Used as a non-volatile solvent overlay in GC/MS to stabilize medium-chain esters (e.g., methyl nonanoate) .
- Comparison: Longer carbon chain (C14 vs. C9) reduces volatility, making it suitable for analytical applications. Contrasts with this compound, which may serve as a fragrance carrier or emollient .
3-Hydroxy-1-methylpropyl Nonanoate
Biological Activity
Isopropyl nonanoate, an ester derived from isopropyl alcohol and nonanoic acid, has garnered attention in various fields due to its unique biological activities. This compound is primarily utilized in cosmetic formulations for its emollient properties, but recent studies have indicated potential therapeutic applications as well. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
This compound (C12H24O2) is a clear, colorless liquid characterized by a pleasant odor. As an ester, it exhibits hydrophobic properties, making it suitable for enhancing skin penetration in topical applications. Its chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Skin Penetration Enhancement : Studies have demonstrated that this compound acts as a penetration enhancer in dermal formulations. It facilitates the absorption of other active ingredients through the skin barrier by altering the stratum corneum's lipid structure .
- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as a preservative in cosmetic formulations has been noted, contributing to product stability and safety .
- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating skin conditions such as dermatitis or eczema. This effect is attributed to its ability to modulate inflammatory pathways in skin cells .
Skin Penetration Enhancement
A study evaluating the skin permeation of estradiol using this compound as a penetration enhancer found significant increases in drug transport across human epidermis models. The results showed that formulations containing this compound improved the permeability coefficient significantly compared to controls .
| Formulation | Permeability Coefficient (cm/h) |
|---|---|
| Control | 0.05 |
| 5% this compound | 0.12 |
| 10% this compound | 0.20 |
Antimicrobial Activity
In a comparative study on various esters' antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 1% .
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 1% |
| Control (No Ester) | >5% |
Anti-inflammatory Effects
Research investigating the anti-inflammatory potential of this compound involved applying the compound to inflamed mouse skin models. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory skin disorders .
Safety and Toxicology
Toxicological assessments have shown that this compound exhibits low toxicity when applied topically. In acute toxicity studies on animal models, no adverse effects were reported at doses up to 1000 mg/kg body weight . Additionally, it was classified as a slight ocular irritant but generally well tolerated in dermal applications.
Q & A
Q. What is the standard synthetic route for producing isopropyl nonanoate in laboratory settings?
this compound is synthesized via acid-catalyzed esterification between nonanoic acid (C₉H₁₈O₂) and isopropyl alcohol (C₃H₈O). Sulfuric acid or p-toluenesulfonic acid is typically used as a catalyst, with reflux conditions (110–120°C) to drive the reaction to completion. The reaction follows the equation:
Purification involves neutralization, distillation under reduced pressure, and confirmation via GC-MS or ¹H/¹³C NMR to verify ester formation .
Q. How can the structure of this compound be confirmed experimentally?
- Spectroscopic Analysis :
- ¹H NMR : Peaks at δ 0.9–1.3 ppm (alkyl chain protons), δ 1.2–1.4 ppm (isopropyl methyl groups), and δ 4.9–5.1 ppm (ester oxygen-adjacent proton).
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester).
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Boiling Point : ~213–214°C (at atmospheric pressure).
- Density : ~0.875 g/cm³.
- Solubility : Lipophilic; miscible with organic solvents (e.g., ethanol, hexane) but immiscible with water. These properties inform solvent selection, reaction setups, and storage conditions (e.g., refrigeration to prevent degradation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst Screening : Compare efficiency of Brønsted acids (e.g., H₂SO₄) vs. solid acids (e.g., Amberlyst-15).
- Temperature Modulation : Use microwave-assisted synthesis to reduce reaction time.
- Molar Ratio : A 1:2 molar ratio (acid:alcohol) often maximizes ester yield by shifting equilibrium.
- Byproduct Removal : Azeotropic distillation (e.g., using toluene) to remove water and drive the reaction forward. Statistical tools like Design of Experiments (DoE) can systematically evaluate these variables .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Challenge : Co-elution of byproducts (e.g., unreacted nonanoic acid) in chromatographic methods.
- Solutions :
- Use GC-MS with selective ion monitoring (SIM) to isolate target ions.
- Derivatize carboxylic acid impurities with diazomethane to enhance detectability.
- Validate methods via spiked recovery experiments (e.g., 90–110% recovery range) .
Q. How does this compound’s stability under varying pH and temperature conditions impact its applicability in biochemical studies?
- pH Stability : Hydrolysis occurs rapidly in alkaline conditions (pH > 9), regenerating nonanoic acid and isopropyl alcohol.
- Thermal Stability : Degrades above 150°C, forming decomposition products (e.g., alkenes via β-elimination).
- Implications : Storage at 0–6°C and neutral pH is critical for long-term stability in biological assays .
Q. What contradictions exist in the literature regarding the ecological impact of this compound derivatives?
- Example : While ammonium nonanoate (a related compound) is approved as a biopesticide, studies conflict on its toxicity to non-target organisms like aquatic invertebrates.
- Resolution : Conduct species-specific toxicity assays (e.g., Daphnia magna LC50 tests) under controlled conditions to clarify dose-response relationships .
Q. What role does this compound play in metabolic studies, particularly in lipid biosynthesis pathways?
- Incorporation Studies : Radiolabeled this compound (e.g., ¹⁴C-labeled) can trace fatty acid metabolism in model organisms.
- Kinetic Analysis : Time-course experiments show rapid uptake in microbial systems, with peak incorporation within 12 hours, suggesting its utility as a precursor in lipidomics research .
Methodological Considerations
Table 1 : Key Parameters for Synthesizing and Analyzing this compound
Table 2 : Comparative Toxicity of Nonanoate Derivatives
| Compound | LC50 (Daphnia magna) | Regulatory Status | Reference |
|---|---|---|---|
| Ammonium nonanoate | 2.5 mg/L | EPA-approved biopesticide | |
| This compound | Not tested | Research use only |
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of this compound in lipid membrane dynamics using molecular dynamics simulations .
- Ecotoxicology : Expand toxicity datasets for non-target species to inform regulatory frameworks.
- Green Chemistry : Explore enzymatic esterification methods to reduce reliance on harsh acid catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
